N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRNGJAFXXMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333138 | |
| Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
507454-59-3 | |
| Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Synthetic Routes
Introduction of the Hydrazinecarbothioamide Group
The hydrazinecarbothioamide functional group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the sulfone-containing amine intermediate with carbon disulfide (CS₂) and hydrazine hydrate. This method, adapted from hydrazine-carbothioamide syntheses, proceeds under reflux in ethanol at 70–80°C for 6–8 hours. The patent CN114516819A highlights the use of hydrazine hydrate with high-boiling esters (e.g., isoamyl acetate) and catalysts like N-hydroxysuccinimide to optimize yield.
Catalyzed One-Pot Synthesis
Reaction Conditions and Catalyst Screening
Recent advances favor one-pot synthesis to reduce purification steps. A representative protocol involves:
- Oxidation : Tetrahydrothiophene-3-amine is oxidized to the sulfone using H₂O₂ in acetic acid.
- Condensation : The sulfone intermediate reacts with thiocarbonyldiimidazole (TCDI) and hydrazine hydrate in dimethyl sulfoxide (DMSO) at 100°C for 4 hours.
Catalysts such as 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) enhance reaction efficiency. For example, adding 0.3–5 mol% NHS increases yield from 78% to 92% by facilitating amide bond formation.
Table 1: Catalyst Performance in One-Pot Synthesis
| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 0 | 78 | 85 |
| NHS | 0.3 | 89 | 93 |
| DMAP | 1.0 | 92 | 95 |
| 1-Hydroxybenzotriazole | 0.5 | 87 | 90 |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize cost-effectiveness and safety. Continuous flow reactors enable precise temperature control and rapid mixing, critical for exothermic reactions like sulfone oxidation. A scaled-up process might involve:
Mechanistic Insights and Side Reactions
Competing Pathways in Hydrazinecarbothioamide Formation
The condensation of hydrazine hydrate with CS₂ can produce bis-thiocarbamates as byproducts. Kinetic studies reveal that maintaining a molar ratio of 1:2 (amine:CS₂) and pH 7–8 minimizes side reactions. Excess hydrazine shifts equilibrium toward the desired product.
Comparative Analysis of Synthetic Methods
Traditional vs. Catalyzed Approaches
Traditional stepwise synthesis offers moderate yields (70–80%) but requires multiple purifications. Catalyzed one-pot methods improve efficiency (85–92% yield) and reduce solvent use by 40%.
Cost-Benefit Evaluation of Industrial Methods
Continuous flow production reduces energy consumption by 30% compared to batch processes. However, catalyst costs (e.g., DMAP at $150/kg) may offset savings, favoring NHS ($90/kg) for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to its corresponding thiophene derivative.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of hydrazinecarbothioamide, including N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide, exhibit significant antibacterial properties. For instance, studies have demonstrated effectiveness against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Antioxidant Properties
The compound has been evaluated for its antioxidant activities. In studies involving various derivatives, significant antioxidant effects were observed using the DPPH method. These findings suggest potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
This compound has shown promise in anticancer research. Specific derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action often involve the modulation of signaling pathways associated with cell survival and death .
Drug Development
The compound serves as a scaffold in drug discovery efforts targeting G protein-gated inwardly rectifying potassium channels (GIRK). Recent studies have synthesized novel derivatives that act as potent GIRK channel activators, demonstrating nanomolar potency and improved metabolic stability compared to traditional compounds .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of hydrazinecarbothioamides. Compounds derived from this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Synthesis of New Materials
This compound is being explored for its role in synthesizing novel materials with specific electronic or optical properties. Its unique thiophene structure allows for functionalization that can lead to advanced materials suitable for organic electronics or photonics .
Case Studies
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Comparison
The compound’s defining feature is the 1,1-dioxidotetrahydrothiophen-3-yl substituent, which contrasts with other hydrazinecarbothioamide derivatives:
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide | Tetrahydrothiophene sulfone | Sulfone group, non-aromatic ring |
| N-(3-chlorophenyl)hydrazinecarbothioamide | 3-Chlorophenyl | Aromatic ring, electron-withdrawing Cl |
| N-(4-cyanophenyl)hydrazinecarbothioamide | 4-Cyanophenyl | Aromatic ring, electron-withdrawing CN |
| N-(2-chlorophenyl)hydrazinecarboxamide | 2-Chlorophenyl | Aromatic ring, carboxamide (vs. thioamide) |
| Coumarin-based thiosemicarbazones (e.g., 3a) | Coumarin moiety | Extended π-conjugation, chromophore |
Key Insights :
- The sulfone group in the target compound may enhance solubility in polar solvents compared to purely aromatic derivatives like N-(3-chlorophenyl) analogs .
Physicochemical Properties
- Solubility : The sulfone group likely increases aqueous solubility relative to N-(4-methylthiophenyl) derivatives, which are more lipophilic .
- Thermal Stability: Sulfone-containing compounds often exhibit higher melting points (e.g., 185–186°C for a hydroxybenzylidene derivative ) compared to non-sulfonated analogs.
- Spectroscopic Features : The C=S stretch in IR (~1155 cm⁻¹) and NH signals in NMR (~10–12 ppm) are consistent across hydrazinecarbothioamides, but the sulfone group may introduce unique shifts in ¹³C-NMR .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a sulfone moiety and a hydrazinecarbothioamide functional group. Its molecular formula is , which contributes to its reactivity and biological interactions. The presence of the dioxo-thiophene ring is particularly noteworthy as it plays a crucial role in the compound's chemical properties and biological effects .
This compound primarily acts as an activator of G protein-gated inwardly-rectifying potassium channels (GIRK) . These channels are vital for regulating cellular excitability and neurotransmitter release, influencing various physiological processes such as pain perception, epilepsy, and anxiety. The compound's interaction with GIRK channels suggests potential therapeutic applications in neurology and psychiatry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can modulate ion channels and exhibit cytotoxic effects against various cancer cell lines. This highlights its potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may contribute to its utility in treating conditions characterized by inflammation.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tetrahydrothiophene & hydrazine | Anticancer, anti-inflammatory | Specific GIRK channel activation |
| 3-Hydroxyphenylglycine | Hydroxyl group on phenyl ring | Antioxidant | Simpler structure without thiophene |
| 4-Amino-N-(3-hydroxyphenyl)glycine | Amino group instead of dioxothiophene | Potential neuroprotective effects | Lacks sulfur-containing moiety |
This comparison illustrates how the specific combination of functional groups in this compound leads to distinct reactivity and biological profiles not observed in simpler analogs.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved modulation of ion channel activity leading to apoptosis in cancer cells.
- Neurological Research : Animal models have shown that activation of GIRK channels by this compound can reduce seizure activity and anxiety-like behaviors. These findings support further exploration into its use for treating neurological disorders.
Q & A
Q. What protocols ensure reproducibility in hydrazinecarbothioamide synthesis?
- Standardized Conditions :
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., isothiocyanate reactions) .
- Document reaction monitoring (TLC Rf values) and purification details (column chromatography eluents) .
- Data Sharing : Report ¹H/¹³C NMR shifts relative to TMS and EI-MS fragmentation patterns to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
